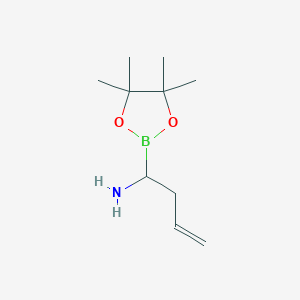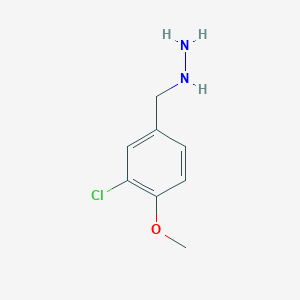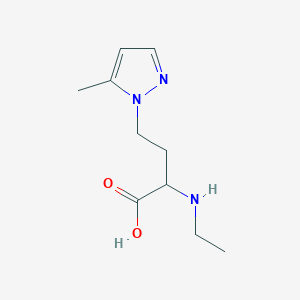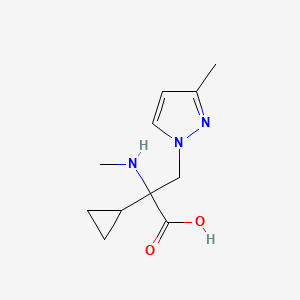
5-(3-Amino-4-bromo-1h-pyrazol-1-yl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Amino-4-bromo-1h-pyrazol-1-yl)pentan-1-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a bromine atom. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-4-bromo-1h-pyrazol-1-yl)pentan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amination: The brominated pyrazole is subjected to nucleophilic substitution with an amine to introduce the amino group.
Alkylation: The final step involves the alkylation of the amino-bromo-pyrazole with a suitable alkylating agent to introduce the pentan-1-ol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 5-(3-Amino-4-bromo-1h-pyrazol-1-yl)pentan-1-ol can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, to form the corresponding dehalogenated product.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as thiols (R-SH), amines (R-NH₂), alkoxides (R-O⁻)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of dehalogenated products
Substitution: Formation of various substituted pyrazole derivatives
Scientific Research Applications
5-(3-Amino-4-bromo-1h-pyrazol-1-yl)pentan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Biological Studies: Researchers use this compound to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 5-(3-Amino-4-bromo-1h-pyrazol-1-yl)pentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-bromo-1h-pyrazole: Lacks the pentan-1-ol moiety but shares the pyrazole core structure.
5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol: Similar structure but without the bromine atom.
4-Bromo-1h-pyrazole: Contains the bromine atom but lacks the amino and pentan-1-ol groups.
Uniqueness
5-(3-Amino-4-bromo-1h-pyrazol-1-yl)pentan-1-ol is unique due to the combination of functional groups it possesses
Properties
Molecular Formula |
C8H14BrN3O |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
5-(3-amino-4-bromopyrazol-1-yl)pentan-1-ol |
InChI |
InChI=1S/C8H14BrN3O/c9-7-6-12(11-8(7)10)4-2-1-3-5-13/h6,13H,1-5H2,(H2,10,11) |
InChI Key |
PFBVEZOBLRGGQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCCCCO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


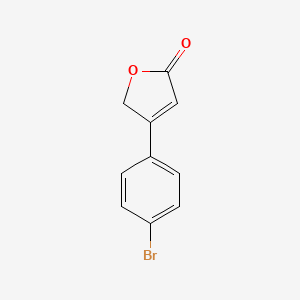

![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)
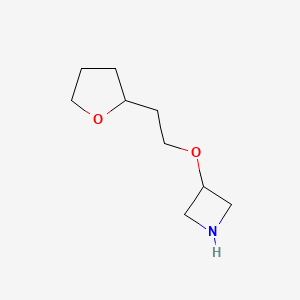
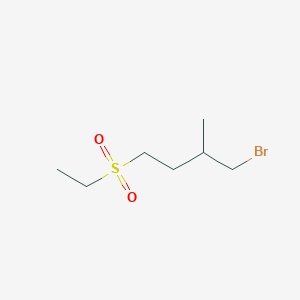
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one](/img/structure/B15326411.png)
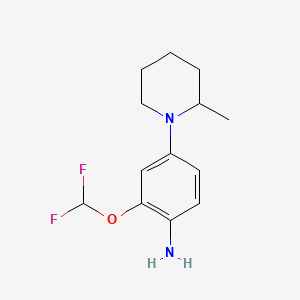
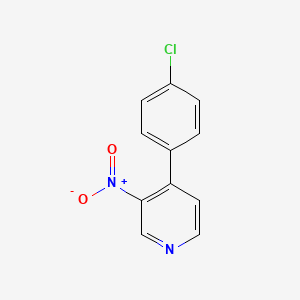
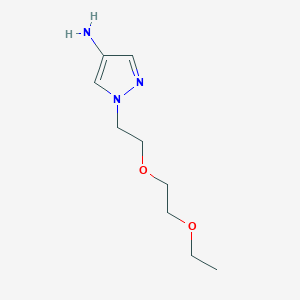
aminehydrochloride](/img/structure/B15326423.png)
